molecular formula C10H10Cl3NO3 B1296658 N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide CAS No. 19336-01-7

N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No. B1296658
CAS RN: 19336-01-7
M. Wt: 298.5 g/mol
InChI Key: QVPZSNRNEAOSDL-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide, more commonly referred to as HETPA, is a synthetic organic compound with a variety of applications. HETPA has been studied extensively in the scientific literature due to its unique structure and properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide involves the reaction of 2,4,5-trichlorophenol with chloroacetyl chloride to form 2,4,5-trichlorophenoxyacetyl chloride. This intermediate is then reacted with ethanolamine to form the final product.

Starting Materials
2,4,5-trichlorophenol, Chloroacetyl chloride, Ethanolamine

Reaction
Step 1: 2,4,5-trichlorophenol is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2,4,5-trichlorophenoxyacetyl chloride., Step 2: The intermediate 2,4,5-trichlorophenoxyacetyl chloride is then reacted with ethanolamine in the presence of a base such as triethylamine to form N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide., Step 3: The final product is purified by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

HETPA has been studied extensively in the scientific literature due to its unique structure and properties. It has been used as a model compound to study the effects of various environmental contaminants on aquatic ecosystems. Additionally, HETPA has been studied as a potential herbicide, fungicide, and insecticide. It has also been studied as a potential pharmaceutical agent, with studies indicating that it may have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Mechanism Of Action

The exact mechanism of action of HETPA is still not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other lipids. It is thought to bind to specific sites on the enzymes, blocking their activity and preventing the synthesis of fatty acids and other lipids.

Biochemical And Physiological Effects

HETPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and insects. It has also been shown to have anti-inflammatory and anti-bacterial properties, as well as being effective against certain types of cancer cells. Additionally, it has been demonstrated to reduce the production of certain hormones and to inhibit the activity of certain enzymes.

Advantages And Limitations For Lab Experiments

HETPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, it is important to note that HETPA can be toxic in high concentrations, and it is important to use appropriate safety protocols when working with this compound.

Future Directions

Given the wide range of potential applications of HETPA, there are numerous potential future directions for research. These include further studies into the mechanism of action of HETPA, as well as studies into its potential use as an herbicide, fungicide, insecticide, and pharmaceutical agent. Additionally, further research into the biochemical and physiological effects of HETPA could lead to the development of new drugs and treatments. Finally, further research into the synthesis of HETPA could lead to more efficient and cost-effective methods of production.

properties

IUPAC Name

N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO3/c11-6-3-8(13)9(4-7(6)12)17-5-10(16)14-1-2-15/h3-4,15H,1-2,5H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPZSNRNEAOSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307235
Record name N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide

CAS RN

19336-01-7
Record name NSC190477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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